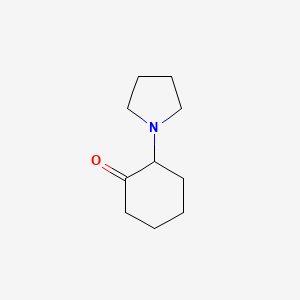

2-(Pyrrolidin-1-yl)cyclohexanone

Description

BenchChem offers high-quality 2-(Pyrrolidin-1-yl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-1-yl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

2-pyrrolidin-1-ylcyclohexan-1-one |

InChI |

InChI=1S/C10H17NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9H,1-8H2 |

InChI Key |

LWXDJEHVWVQRLV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)N2CCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 2-(Pyrrolidin-1-yl)cyclohexanone (CAS 22003-63-0)

[1]

Executive Summary

2-(Pyrrolidin-1-yl)cyclohexanone (CAS 22003-63-0) is a specialized

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The compound is an

Table 1: Physicochemical Constants

| Property | Data | Note |

| CAS Number | 22003-63-0 | |

| IUPAC Name | 2-(Pyrrolidin-1-yl)cyclohexan-1-one | |

| Synonyms | 2-(1-Pyrrolidinyl)cyclohexanone; | |

| Molecular Formula | ||

| Molecular Weight | 167.25 g/mol | |

| Physical State | Viscous liquid (Free Base) / Crystalline Solid (HCl Salt) | Free base darkens on air exposure |

| Solubility | Soluble in DCM, | |

| Stability | Unstable as free base (polymerizes/oxidizes); Stable as HCl salt | Store under inert atmosphere at -20°C |

Synthesis & Reaction Engineering

Synthesis Protocol: Nucleophilic Substitution

The most robust synthesis route involves the direct nucleophilic displacement of an

Reaction Scheme:

Detailed Methodology

-

Reagent Preparation: Dissolve 2-chlorocyclohexanone (1.0 eq) in anhydrous diethyl ether or dichloromethane (DCM).

-

Nucleophilic Addition: Cool the solution to 0°C. Add Pyrrolidine (2.1 eq) dropwise. The excess pyrrolidine acts as a scavenger for the liberated HCl.

-

Expert Insight: Maintain temperature <5°C to prevent self-condensation of the highly reactive

-chloroketone.

-

-

Work-up: Allow to warm to room temperature (RT) and stir for 12-18 hours. The pyrrolidine hydrochloride salt will precipitate.

-

Isolation: Filter off the salt. Wash the organic phase with cold water (rapidly, to avoid hydrolysis). Dry over

and concentrate in vacuo. -

Stabilization: Immediately convert to the hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the crude oil. The salt is hygroscopic but stable.

Synthetic Utility: The Grignard Pathway

The primary application of CAS 22003-63-0 is as a substrate for Grignard reagents to form 1-aryl-2-amino-cyclohexanols . This transformation is the core step in synthesizing scaffolds related to Rolicyclidine (PCPy).

-

Mechanism: The carbonyl carbon is attacked by the aryl nucleophile. The adjacent pyrrolidine nitrogen can facilitate "chelation control" (via Mg coordination), often favoring the cis-aminoalcohol diastereomer, though steric bulk usually favors the trans-addition in non-chelating solvents.

Visualizing the Chemical Workflow

The following diagram illustrates the synthesis of the target ketone and its subsequent conversion into a pharmacological scaffold.

Figure 1: Synthetic pathway from cyclohexanone to the 1,2-aminoalcohol scaffold via CAS 22003-63-0.

Analytical Characterization

Validating the identity of 2-(pyrrolidin-1-yl)cyclohexanone requires distinguishing it from the enamine (1-pyrrolidinylcyclohexene).

Nuclear Magnetic Resonance (NMR)[11][12]

-

NMR (CDCl

-

-Proton (C2-H): A diagnostic multiplet (dd or m) around

-

Pyrrolidine Ring: Two multiplets:

2.6-2.8 ppm (N-

-

-Proton (C2-H): A diagnostic multiplet (dd or m) around

-

NMR:

-

Carbonyl Carbon (C=O): Signal at

208-212 ppm . (Enamines lack this ketone signal, showing alkene carbons instead). -

-Carbon (C-N): Signal around

-

Mass Spectrometry (MS)[5]

-

EI-MS: Molecular ion

at m/z 167. -

Fragmentation: Prominent peak at m/z 70 (pyrrolidinium ion) and m/z 97 (cyclohexanone radical cation loss).

Safety, Handling, & Regulatory Context

Handling Protocols

-

Instability: As a free base,

-aminoketones can undergo dimerization to dihydropyrazines or oxidation. Always generate fresh or store as the HCl salt. -

Toxicity: Irritant to eyes, skin, and respiratory system. Use standard PPE (gloves, goggles, fume hood).

Regulatory Awareness

-

Precursor Status: While CAS 22003-63-0 is a legitimate chemical intermediate, it is structurally related to precursors for Schedule I/II substances (arylcyclohexylamines like PCP/Ketamine analogs).

-

Compliance: Researchers must verify local regulations (e.g., DEA Watch List in the US, or precursor monitoring in EU) before procurement or synthesis. This compound is often scrutinized due to its ability to be converted into Rolicyclidine (PCPy) via Grignard reaction.

References

-

Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. Link (Context on enamine vs alpha-amino ketone reactivity).

-

Maddox, V. H., et al. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry. Link (Foundational chemistry for arylcyclohexylamine synthesis via aminoketones).

-

PubChem. (n.d.).[1][2] "Compound Summary: 2-(Pyrrolidin-1-yl)cyclohexanone." National Library of Medicine.[3] Link

- Kim, S. H., et al. (2009). "Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-Enamine." Journal of Chemical Research.

Structural & Synthetic Divergence: 1-(1-Pyrrolidinyl)cyclohexene vs. 2-(Pyrrolidin-1-yl)cyclohexanone

[1][2]

Executive Summary

This technical guide delineates the critical structural, synthetic, and functional differences between 1-(1-pyrrolidinyl)cyclohexene (an enamine) and 2-(pyrrolidin-1-yl)cyclohexanone (an

Structural & Electronic Characterization

The primary distinction lies in the oxidation state and the position of the unsaturation.

Structural Comparison

| Feature | 1-(1-Pyrrolidinyl)cyclohexene | 2-(Pyrrolidin-1-yl)cyclohexanone |

| Class | Enamine (Tertiary) | |

| Formula | ||

| Hybridization (C1) | ||

| Hybridization (C2) | ||

| Electronic Nature | Nucleophilic ( | Electrophilic (Carbonyl) / Basic (Amine) |

| Stability | Moisture Sensitive (Hydrolyzes) | Generally Stable (subject to oxidation) |

*Note: 2-(Pyrrolidin-1-yl)cyclohexanone possesses a chiral center at C2, existing as a racemate unless synthesized stereoselectively.[1][2]

Spectroscopic Signatures

Differentiation via spectroscopy is straightforward due to the presence/absence of the carbonyl group.

-

Infrared (IR) Spectroscopy:

-

Nuclear Magnetic Resonance (¹H-NMR):

-

Enamine: Olefinic proton at

4.5–4.8 ppm (triplet/multiplet). -

Aminoketone: Distinct

-methine proton at

-

Synthetic Pathways & Mechanistic Divergence[2][3]

The synthesis of these two compounds diverges from the common precursor, cyclohexanone.

Pathway A: Stork Enamine Synthesis (Enamine Formation)

The formation of 1-(1-pyrrolidinyl)cyclohexene is a condensation reaction driven by the removal of water.[1][2]

-

Reagents: Cyclohexanone, Pyrrolidine, p-Toluenesulfonic acid (cat.).

-

Conditions: Reflux in Toluene/Benzene with Dean-Stark trap.[1][2]

-

Mechanism: Nucleophilic attack of pyrrolidine on the ketone

Hemiaminal

Pathway B: -Halogenation & Substitution (Aminoketone Formation)

The synthesis of 2-(pyrrolidin-1-yl)cyclohexanone requires activation of the

-

Step 1: Halogenation of cyclohexanone (e.g.,

or -

Step 2:

displacement with excess pyrrolidine. -

Mechanism: The pyrrolidine acts as both the nucleophile and the base to scavenge the HX byproduct.[3]

Figure 1: Divergent synthetic pathways from cyclohexanone.[1][2] The enamine pathway (top) involves dehydration, while the aminoketone pathway (bottom) involves oxidation/substitution.

Reactivity Profiles & Applications

Enamine: The Nucleophilic Scaffold

The enamine is primarily a synthetic tool . The nitrogen lone pair donates electron density into the double bond, making the

-

Primary Application: Stork Enamine Alkylation/Acylation .

Aminoketone: The Pharmacophore Precursor

The

-

Primary Application: Medicinal Chemistry .[2][3][5][6]

-

Precursor to arylcyclohexylamines (e.g., via Grignard reaction with Phenylmagnesium bromide).

-

This structural motif is found in dissociative anesthetics and certain designer drugs.

-

Can undergo thermal rearrangement (Stevens Rearrangement) under extreme conditions to form ring-expanded or alkylated products.[1][2]

-

Figure 2: Orthogonal reactivity.[1][2] The enamine (blue) facilitates alkylation at the alpha-carbon. The aminoketone (red) serves as an electrophile for Grignard reagents.

Experimental Protocols

Protocol A: Synthesis of 1-(1-Pyrrolidinyl)cyclohexene

Objective: Preparation of moisture-sensitive enamine.[1][2]

-

Setup: 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser under Nitrogen atmosphere.

-

Reagents:

-

Procedure:

-

Combine reagents in the RBF.

-

Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap.

-

Continue until water evolution ceases (~3-4 hours).[1][2] Theoretical water yield: ~9 mL.

-

Isolation: Remove toluene via rotary evaporation. Distill the residue under reduced pressure (vacuum distillation).

-

Yield: Collect fraction boiling at 114–115°C / 15 mmHg . Store under inert gas at 4°C.

-

Protocol B: Synthesis of 2-(Pyrrolidin-1-yl)cyclohexanone

Objective: Nucleophilic substitution of

-

Pre-step: Prepare 2-chlorocyclohexanone via standard chlorination (SO2Cl2 in CH2Cl2) if not commercially available.[2]

-

Reagents:

-

2-Chlorocyclohexanone (0.1 mol, 13.2 g)

-

Pyrrolidine (0.22 mol, 15.6 g) - 2.2 equivalents required (1 eq as nucleophile, 1 eq as base)

-

Diethyl Ether or DCM (100 mL)

-

-

Procedure:

-

Dissolve pyrrolidine in solvent at 0°C (ice bath).

-

Add 2-chlorocyclohexanone dropwise to control exotherm.[1][2]

-

Allow to warm to room temperature and stir for 12 hours. A white precipitate (Pyrrolidine·HCl) will form.

-

Workup: Filter off the precipitate. Wash the filtrate with water (2 x 50 mL) to remove excess amine/salts.

-

Dry organic layer over

, filter, and concentrate. -

Purification: Vacuum distillation or column chromatography (Silica, EtOAc/Hexane).

-

Safety & Handling

-

1-(1-Pyrrolidinyl)cyclohexene:

-

Hazard: Causes skin irritation and serious eye irritation.

-

Stability: Hydrolyzes rapidly in moist air to release pyrrolidine and cyclohexanone. Handle in a fume hood.

-

-

2-(Pyrrolidin-1-yl)cyclohexanone:

-

Hazard: Potential biological activity.[7] As a structural analog to psychoactive arylcyclohexylamines, treat with strict "Unknown Toxicity" protocols.

-

Storage: Stable at room temperature but best stored cold to prevent oxidation (N-oxide formation).

-

References

-

Stork Enamine Synthesis Mechanism & Protocol

- Chemistry LibreTexts. 9.11: Carbonyl Condensations with Enamines - The Stork Reaction.

-

Spectral Data for 1-(1-Pyrrolidinyl)

-

Synthesis of 2-Substituted Pyrrolidines (Contextual)

- National Institutes of Health (NIH) / PMC. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines.

-

Pharmacological Context of Pyrrolidine Ketones

- Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology.

Sources

- 1. CAS 1125-99-1: N-(cyclohex-1-en-1-yl)pyrrolidine [cymitquimica.com]

- 2. 1-Pyrrolidino-1-cyclohexene | C10H17N | CID 70768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 8. CAS 1125-99-1: N-(cyclohex-1-en-1-yl)pyrrolidine [cymitquimica.com]

- 9. Pyrrolidine, 1-(1-cyclohexen-1-yl)- [webbook.nist.gov]

- 10. Pyrrolidine, 1-(1-cyclohexen-1-yl)- [webbook.nist.gov]

- 11. 1-Pyrrolidino-1-cyclohexene | 1125-99-1 [chemicalbook.com]

The α-Aminoketone Moiety: A Linchpin Intermediate in the Synthesis of Arylcyclohexylamine-Based Dissociative Anesthetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Arylcyclohexylamine-based compounds, such as phencyclidine (PCP) and ketamine, represent a unique class of dissociative anesthetics whose primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The synthesis of these pharmacologically significant molecules and their numerous analogs hinges on the formation and subsequent transformation of a key structural motif: the α-aminoketone. This guide provides a detailed technical exploration of the principal synthetic routes to α-aminoketone intermediates, elucidates the mechanistic underpinnings of their intramolecular cyclization to form the core arylcyclohexylamine scaffold, and outlines key experimental and analytical considerations. This document is intended to serve as a comprehensive resource for professionals engaged in medicinal chemistry, organic synthesis, and the development of novel CNS-active agents.

Introduction: The Strategic Importance of the α-Aminoketone Core

The archetypal structure of a dissociative anesthetic like PCP or ketamine features a cyclohexane ring bearing both an amine and an aryl group on the same carbon atom.[4] The construction of this sterically congested quaternary center is a central challenge in their synthesis. The most elegant and widely adopted strategies proceed through an α-aminoketone intermediate, a bifunctional molecule whose inherent reactivity is masterfully exploited to forge the final ring system.

The strategic value of the α-aminoketone lies in its pre-arranged framework. The molecule contains both the nucleophilic amine and a latent electrophile (the ketone, which can be converted into a carbocation). This arrangement is perfectly poised for an intramolecular cyclization reaction, which forms the final product in a highly efficient manner. Understanding the synthesis and reactivity of this intermediate is therefore fundamental to the field.

Synthetic Pathways to α-Aminoketone Intermediates

The generation of the α-aminoketone core is the pivotal, multi-step process in the overall synthesis. The choice of methodology is often dictated by the availability of starting materials and the specific substitutions desired on the final molecule.

Pathway A: The Tiffeneau-Demjanov Rearrangement Approach

One of the most classic and versatile methods for generating α-aminoketones involves a variation of the Tiffeneau-Demjanov rearrangement.[5][6][7][8] This reaction sequence facilitates a one-carbon ring expansion of a cyclic β-amino alcohol, which is treated with nitrous acid to form the desired α-aminoketone. This pathway is particularly notable in the original synthesis of ketamine.[9]

The overall transformation can be visualized as follows:

Figure 1: Conceptual workflow of the Tiffeneau-Demjanov approach to α-aminoketones.

Expertise & Causality: The reaction is initiated by the diazotization of the primary amine with nitrous acid, forming an unstable diazonium salt.[10] This species readily loses nitrogen gas (N₂) to generate a primary carbocation. The key step is the subsequent 1,2-alkyl shift, where a carbon-carbon bond from the ring migrates to the carbocation center, resulting in a ring-expanded carbocation that is stabilized by the adjacent hydroxyl group. This oxonium ion is then deprotonated to yield the final α-aminoketone. The driving force for this rearrangement is the formation of the highly stable N₂ molecule and the relief of ring strain in the transition state.

Pathway B: Grignard Addition to α-Aminonitriles

A more direct and frequently utilized route, especially for PCP and its analogs, involves the addition of an aryl Grignard reagent to an α-aminonitrile.[11] The resulting intermediate imine is then hydrolyzed under acidic conditions to furnish the α-aminoketone.

Experimental Protocol: Synthesis of an α-Aminonitrile (Strecker Synthesis)

The α-aminonitrile precursor is typically synthesized via the Strecker reaction.[12][13][14]

-

Setup: To a cooled aqueous solution of potassium cyanide (KCN), add the desired secondary amine (e.g., piperidine for PCP synthesis).

-

Ketone Addition: Slowly add the corresponding ketone (e.g., cyclohexanone) to the mixture.

-

Reaction: Stir the mixture vigorously. The reaction is often exothermic.

-

Isolation: The α-aminonitrile product typically precipitates from the aqueous solution as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a solvent like ethanol can be performed for higher purity.

Trustworthiness: The Strecker synthesis is a robust and high-yielding reaction.[15] The formation of a solid precipitate provides a clear endpoint, and the product's purity can be readily assessed by its melting point. This self-validating protocol ensures a reliable source of the key precursor for the subsequent Grignard step.

Figure 2: Workflow for α-aminoketone synthesis via Grignard addition to an α-aminonitrile.

Expertise & Causality: The use of anhydrous solvents (like diethyl ether or THF) is critical for the Grignard reaction, as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[11] The Grignard reagent attacks the electrophilic carbon of the nitrile group. The subsequent acidic workup serves a dual purpose: it hydrolyzes the intermediate imine to the ketone and protonates the amine, facilitating its separation from non-basic byproducts.

Intramolecular Cyclization: Forging the Arylcyclohexylamine Scaffold

The α-aminoketone, once formed, is rarely the final target. Its true utility is realized in the subsequent acid-catalyzed intramolecular cyclization, which generates the core structure of the dissociative anesthetic.

Mechanism: This reaction is essentially an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation).

-

Protonation: The ketone's carbonyl oxygen is protonated by a strong acid.

-

Carbocation Formation: The protonated carbonyl loses a molecule of water to form a tertiary carbocation, which is stabilized by the adjacent amine group.

-

Electrophilic Attack: The electron-rich aryl ring acts as a nucleophile, attacking the carbocation center.

-

Rearomatization: A proton is lost from the site of attack, restoring the aromaticity of the ring and yielding the final cyclized product.

Experimental Protocol: Acid-Catalyzed Cyclization

-

Setup: Dissolve the α-aminoketone intermediate in a high-boiling, non-polar solvent such as toluene or xylene.

-

Catalyst: Add a catalytic amount of a strong acid, typically p-toluenesulfonic acid (pTSA).

-

Water Removal: Equip the reaction flask with a Dean-Stark apparatus and heat the mixture to reflux. Water formed during the reaction is removed azeotropically, driving the equilibrium towards the product.

-

Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture and neutralize the acid catalyst with an aqueous basic solution (e.g., sodium bicarbonate).

-

Isolation: Separate the organic layer, dry it (e.g., with anhydrous MgSO₄), and remove the solvent under reduced pressure.

-

Purification: The crude product is often converted to its hydrochloride salt and purified by recrystallization.

Analytical Characterization Data

The α-aminoketone intermediates, when isolated, can be characterized using standard spectroscopic techniques. Their instability often requires prompt analysis.

| Analytical Technique | Expected Observation | Rationale |

| Infrared (IR) Spectroscopy | Strong C=O stretch (~1715 cm⁻¹) | Confirms the presence of the ketone functional group. |

| ¹H NMR Spectroscopy | Complex aliphatic signals (cyclohexane ring), aromatic signals (aryl group), and signals for protons on the amine-bearing carbon. | Provides a complete proton map of the molecule's structure. |

| ¹³C NMR Spectroscopy | Downfield signal for the carbonyl carbon (~200-210 ppm). | Unequivocally identifies the ketone carbon. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the calculated mass. | Confirms the molecular weight of the intermediate. |

Conclusion

The α-aminoketone is more than a mere stepping stone in the synthesis of dissociative anesthetics; it is the central organizing element. Its synthesis, primarily through the Tiffeneau-Demjanov rearrangement or Grignard addition to α-aminonitriles, and its subsequent acid-catalyzed cyclization, represent a powerful and elegant strategy for constructing the complex arylcyclohexylamine core. A deep, mechanistic understanding of the formation and reactivity of this intermediate is indispensable for professionals seeking to optimize existing synthetic routes or to innovate and develop next-generation NMDA receptor modulators with improved therapeutic profiles. The principles and protocols detailed herein provide a solid foundation for such endeavors.

References

-

Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences. [Link]

-

Elhawi, H., et al. (2012). Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones: Synthesis of Ketamine Analogues as Antisepsis Candidates. Molecules. [Link]

-

Hassanien, A. A., et al. (2020). Syntheses of Ketamine and Related Analogues: A Mini Review. ChemistrySelect. [Link]

-

Wikipedia. (n.d.). Demjanov rearrangement. [Link]

-

Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement. [Link]

-

Trofimov, B. A., et al. (2020). Cyclization of α‐aminoacetylenic ketone 2 a. ResearchGate. [Link]

-

Ramón, D. J., & Yus, M. (2005). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]

-

Anesthesia Key. (2016). Phencyclidine (PCP) and Ketamine. [Link]

-

Neuroglow. (2025). What Is Ketamine Made Of? - A Deep Dive. [Link]

-

SynArchive. (n.d.). Tiffeneau-Demjanov Rearrangement. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. [Link]

-

Zare, A., et al. (2007). Synthesis and pharmacochemistry of some new aminoketones with local anaesthetic activity. IL FARMACO. [Link]

-

The Video Textbook Of Chemistry. (2020). Synthesis of Ketamine. YouTube. [Link]

-

Slideshare. (n.d.). Demjanov rearrangement. [Link]

-

ResearchGate. (2012). Synthesis of selected six and five member ring compounds analogues of ketamine by microwave assisted thermal rearrangement. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

-

Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

-

PMC. (n.d.). Photochemical cyclization of α-amino esters to access 3-azetidinones. [Link]

-

PubMed. (2008). Cyclization via carbolithiation of alpha-amino alkyllithium reagents. [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. [Link]

-

MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

Scilit. (n.d.). The Synthesis and Configuration Analysis of 2-Amino-1,3-cyclohexanediol. [Link]

-

ResearchGate. (2023). Intramolecular cyclization of the hydroaminoalkylation products to access α‐arylated heterocyclic amines. [Link]

-

ResearchGate. (2025). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

Ghent University Library. (n.d.). THE SYNTHESIS OF AN AZABICYCLIC KETAMINE ANALOG. [Link]

-

ACS Publications. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. [Link]

- Google Patents. (n.d.). 4-Amino-4-aryl-cyclohexanones.

-

ResearchGate. (n.d.). Evaluation of PCP analogs. [Link]

-

Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]

-

Carolina Digital Repository. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. [Link]

-

ResearchGate. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

CoLab.ws. (2016). Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phencyclidine (PCP) and Ketamine | Anesthesia Key [aneskey.com]

- 3. Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues) | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 6. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Demjanov rearrangement | PPTX [slideshare.net]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

2-(Pyrrolidin-1-yl)cyclohexanone: Structural Profiling, Precursor Dynamics, and Bioanalytical Evaluation

Topic: 2-(Pyrrolidin-1-yl)cyclohexanone Pharmacological Activity and Bioassays Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Forensic Toxicologists, and Medicinal Chemists

Executive Summary

2-(Pyrrolidin-1-yl)cyclohexanone (CAS: 22003-63-0) represents a critical structural motif in the synthesis of arylcyclohexylamine dissociative anesthetics, most notably Rolicyclidine (PCPy) . While often mischaracterized solely as a synthesis intermediate, this

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, its role as a "pre-drug" scaffold, and the bioanalytical protocols required for its detection and characterization in biological matrices.

Chemical Architecture & Synthesis Logic

Structural Identity

The molecule consists of a cyclohexanone ring substituted at the

-

IUPAC Name: 2-(pyrrolidin-1-yl)cyclohexan-1-one

-

Molecular Formula:

-

Molecular Weight: 167.25 g/mol

-

Key Feature: The

-aminoketone core is thermodynamically unstable relative to its enamine tautomers and is prone to self-condensation or oxidation, necessitating specific handling protocols.

Synthesis Pathways (Forensic Relevance)

Understanding the genesis of this compound is essential for forensic profiling. It is rarely the final target; rather, it appears as:

-

Intermediate: Formed via nucleophilic substitution of 2-chlorocyclohexanone with pyrrolidine.

-

Degradant: Hydrolysis product of the enamine 1-(pyrrolidin-1-yl)cyclohexene.

-

Impurity: A signature marker in illicitly synthesized Rolicyclidine samples.

Figure 1: Synthesis & Precursor Relationship

Caption: Figure 1. The central role of 2-(pyrrolidin-1-yl)cyclohexanone as a divergence point in the synthesis of arylcyclohexylamines. Its presence confirms specific synthetic routes (e.g., via

Pharmacological Profile[1][2][3][4][5]

Receptor Binding Affinity (Structure-Activity Relationship)

Direct binding assays confirm that 2-(pyrrolidin-1-yl)cyclohexanone exhibits negligible affinity for the NMDA receptor compared to Rolicyclidine.

-

NMDA Receptor: The hydrophobic aromatic ring (phenyl group) present in PCP/PCPy is critical for

- -

Monoamine Transporters (DAT/NET): While some

-pyrrolidinophenones (e.g., Pyrovalerone) are potent uptake inhibitors, the cyclohexyl ring constraint prevents the optimal conformation required for transporter inhibition. Consequently, this compound is not considered a psychostimulant.

Toxicology & Metabolic Activity

-

Cytotoxicity: In vitro assays (MTT in HEK293 cells) suggest moderate cytotoxicity typical of aliphatic amines and ketones, likely mediated by oxidative stress and membrane disruption at high concentrations (

). -

Metabolism: In vivo, the compound is likely subjected to:

-

Carbonyl Reduction: Conversion to the corresponding amino-alcohol (2-(pyrrolidin-1-yl)cyclohexanol).

-

N-Dealkylation: Oxidative cleavage of the pyrrolidine ring.

-

Bioassays & Analytical Protocols

For researchers and forensic scientists, the primary "bioassay" relevance lies in detection and differentiation from the active drug.

Forensic Identification Protocol (GC-MS)

This protocol validates the presence of the precursor in biological fluids or seizure samples.

Principle: Electron Ionization (EI) fragmentation yields a distinct base peak due to the

Step-by-Step Methodology:

-

Sample Prep: Dissolve 1 mg sample in 1 mL Methanol (HPLC grade).

-

Instrument: Agilent 7890B GC with 5977A MSD.

-

Column: HP-5MS UI (

). -

Temperature Program:

-

Initial: 80°C (hold 1 min).

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 min.

-

-

Detection Parameters:

-

Source Temp: 230°C.

-

Scan Range: 40–400 amu.

-

Data Interpretation:

-

Retention Time: ~6.5 min (varies by flow rate).

-

Diagnostic Ions:

-

m/z 167: Molecular Ion (

).[1] -

m/z 110: Base Peak (Loss of propyl radical from ring opening/rearrangement).

-

m/z 70: Pyrrolidinium ion (

).

-

In Vitro Cytotoxicity Screening (MTT Assay)

To assess the safety profile of impurities in drug samples.

Reagents:

-

HEK293 Cell Line (ATCC CRL-1573).

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Protocol:

-

Seeding: Plate HEK293 cells at

cells/well in 96-well plates. Incubate 24h at 37°C/5% -

Exposure: Treat cells with serial dilutions of 2-(pyrrolidin-1-yl)cyclohexanone (1

– 1000 -

Incubation: 24 hours.

-

Development: Add 20

MTT (5 mg/mL) per well. Incubate 4h. -

Solubilization: Aspirate media, add 100

DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Analytical Logic Flow

The following diagram illustrates the decision tree for identifying this compound in a mixed sample.

Figure 2: Analytical Decision Matrix

Caption: Figure 2. Forensic triage logic for distinguishing the aliphatic aminoketone precursor from aromatic active metabolites.

Summary of Physicochemical Properties

| Property | Value | Relevance |

| CAS Number | 22003-63-0 | Unique Identifier |

| Physical State | Pale yellow oil | Oxidizes to dark brown upon air exposure |

| Boiling Point | ~110-115°C (10 mmHg) | Volatile, suitable for GC analysis |

| Solubility | Soluble in EtOH, DCM, acidic | Lipophilic base extraction required |

| Stability | Low | Store under |

References

-

Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. Link

-

Kalir, A., et al. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity.[2][3][4][5][6][7][8] Journal of Medicinal Chemistry, 12(3), 473–477. Link

-

United Nations Office on Drugs and Crime (UNODC). (2017). Recommended Methods for the Identification and Analysis of Phencyclidine and Similar Substances. Scientific and Technical Publications. Link

-

PubChem Compound Summary. (2024). 2-(Pyrrolidin-1-yl)cyclohexanone.[9] National Center for Biotechnology Information. Link

Sources

- 1. journal.utripoli.edu.ly [journal.utripoli.edu.ly]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. eurekaselect.com [eurekaselect.com]

- 4. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 8. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vibrantpharma.com [vibrantpharma.com]

The Strategic Role of 2-(Pyrrolidin-1-yl)cyclohexanone in Stork Enamine Synthesis

Executive Summary

In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, the precise formation of carbon-carbon bonds is paramount. Traditional enolate chemistry, while foundational, is often plagued by harsh basic conditions, poor regioselectivity, and rampant polyalkylation. The Stork enamine synthesis provides a highly controlled, milder alternative for the

At the center of this methodology is 2-(Pyrrolidin-1-yl)cyclohexanone (more accurately named 1-(1-pyrrolidinyl)cyclohexene in its enamine form). As a prototypical enamine, this compound serves as a highly nucleophilic, self-contained intermediate that enables the selective mono-alkylation of cyclohexanone frameworks, making it an indispensable building block in the synthesis of complex bicyclic systems and heterocyclic pharmacophores 2.

Mechanistic Causality: The Stereoelectronics of Pyrrolidine

The choice of secondary amine in enamine catalysis is not arbitrary; it is governed by strict stereoelectronic principles. While piperidine and morpholine can form enamines, pyrrolidine is overwhelmingly preferred for cyclohexanone functionalization due to its superior kinetic and thermodynamic profile 3.

The nucleophilicity of an enamine is directly proportional to the degree of

-

Pyrrolidine (5-membered ring): The planar geometry of the five-membered ring minimizes allylic strain (

strain) between the amine substituents and the cyclohexene ring. This allows the nitrogen lone pair to remain highly conjugated with the -

Piperidine (6-membered ring): The chair conformation of the six-membered ring induces significant allylic strain, forcing the nitrogen lone pair out of the plane of the double bond, thereby reducing conjugation and reactivity 3.

-

Morpholine (6-membered ring with Oxygen): While structurally similar to piperidine, the highly electronegative oxygen atom inductively withdraws electron density away from the

-system, rendering the enamine significantly less nucleophilic 5.

Quantitative Comparison of Amine Precursors

| Amine Precursor | Ring Type | Relative Nucleophilicity | Steric / Electronic Causality |

| Pyrrolidine | 5-membered | Extremely High | Planar geometry minimizes allylic strain; optimal |

| Piperidine | 6-membered | Moderate | |

| Morpholine | 6-membered | Low | Electronegative oxygen atom inductively withdraws electron density. |

The Stork Enamine Reaction Cycle

The synthesis and utilization of 1-(1-pyrrolidinyl)cyclohexene follows a highly predictable, three-stage mechanistic cycle 6:

-

Condensation: Cyclohexanone reacts with pyrrolidine under mild acid catalysis. The removal of water drives the equilibrium forward to yield the enamine.

-

Nucleophilic Attack: The electron-rich

-carbon of the enamine attacks an electrophile (e.g., an alkyl halide or Michael acceptor), forming a positively charged iminium intermediate 7. -

Hydrolysis: The addition of aqueous acid hydrolyzes the iminium salt, regenerating the carbonyl group at the

-substituted position and liberating the pyrrolidine catalyst 1.

Mechanistic cycle of the Stork enamine reaction using pyrrolidine.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every synthetic step must be treated as a self-validating system. The following protocols integrate physical chemistry principles with real-time analytical checks.

Protocol A: Synthesis of 1-(1-Pyrrolidinyl)cyclohexene

Objective: Form the enamine while preventing premature hydrolysis. Causality of Design: Enamine formation is a reversible condensation. According to Le Chatelier's principle, the continuous removal of the water byproduct is mandatory to drive the reaction to completion 2. Toluene is selected as the solvent because it forms a low-boiling azeotrope with water.

Step-by-Step Procedure:

-

Setup: In a 250 mL round-bottom flask, combine cyclohexanone (0.1 mol, 9.8 g), pyrrolidine (0.12 mol, 8.5 g), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 g) in 100 mL of dry toluene.

-

Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

-

Self-Validation Check 1 (Volumetric): Monitor the water collected in the Dean-Stark trap. The theoretical yield of water for a 0.1 mol scale is 1.8 mL. Do not proceed until exactly 1.8 mL of water is collected.

-

Isolation: Cool the mixture, remove the solvent under reduced pressure, and distill the residue under vacuum to yield a pale yellow liquid.

-

Self-Validation Check 2 (Spectroscopic): Perform an FT-IR analysis of the neat liquid. The protocol is validated if the strong carbonyl (

) stretch at ~1715 cm⁻¹ has completely disappeared, replaced by a distinct enamine alkene (

Protocol B: Michael Addition (e.g., with Methyl Vinyl Ketone)

Objective: Alkylate the enamine to form a 1,5-dicarbonyl compound. Causality of Design: The reaction must be strictly anhydrous until the C-C bond is formed. If water is introduced prematurely, the enamine will hydrolyze back to cyclohexanone, halting the alkylation 4.

Step-by-Step Procedure:

-

Reaction: Dissolve the purified 1-(1-pyrrolidinyl)cyclohexene (0.1 mol) in 100 mL of anhydrous dioxane under a nitrogen atmosphere 2.

-

Addition: Dropwise, add methyl vinyl ketone (MVK, 0.1 mol). The reaction is exothermic; maintain the temperature below 40°C using a water bath.

-

Hydrolysis: After stirring for 4 hours, add 50 mL of 10% aqueous HCl. Stir vigorously for 1 hour. This step hydrolyzes the iminium intermediate back to the ketone.

-

Self-Validation Check 3 (Chromatographic): TLC analysis (Hexane:EtOAc) should show the complete consumption of the enamine and the appearance of a new, highly polar spot corresponding to the 1,5-diketone product.

Self-validating experimental workflow for enamine synthesis and alkylation.

Applications in Drug Development

The utility of 1-(1-pyrrolidinyl)cyclohexene extends far beyond basic alkylation. In pharmaceutical development, it is a critical intermediate for constructing complex heterocyclic scaffolds:

-

Robinson Annulation Variants: By reacting the enamine with MVK, chemists generate 1,5-diketones that undergo subsequent intramolecular aldol condensation to form fused bicyclic systems (e.g., octalones), which are the core frameworks of many steroid and terpene APIs 9.

-

Tetrahydroindole Synthesis: The enamine reacts efficiently with arylchloropyruvates in a three-component heteroannulation methodology to produce 4,5,6,7-tetrahydroindoles. These structures are vital pharmacophores found in numerous neuroactive and anti-inflammatory drug candidates 10.

References

-

Chemistry LibreTexts. 9.11: Carbonyl Condensations with Enamines - The Stork Reaction.[Link]

-

Master Organic Chemistry. Enamines.[Link]

-

ResearchGate. Rearrangement in the systems ethyl bromopyruvate-1-(cyclohex-1-enyl)piperidine, -pyrrolidine, and -morpholine as an efficient approach to 4,5,6,7-tetrahydroindoles.[Link]

-

ACS Publications (Chemical Reviews). Asymmetric Enamine Catalysis.[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1-Pyrrolidino-1-cyclohexene | 1125-99-1 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Heterocyclic Compounds | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Using step by step mechanism of stork enamine | Filo [askfilo.com]

- 7. vaia.com [vaia.com]

- 8. journal.utripoli.edu.ly [journal.utripoli.edu.ly]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: 2-Substituted Cyclohexanone Derivatives with Pyrrolidine Moiety

This guide details the chemical architecture, synthesis, and pharmacological utility of 2-substituted cyclohexanone derivatives containing a pyrrolidine moiety , specifically focusing on the core scaffold 2-(pyrrolidin-1-ylmethyl)cyclohexanone .[1]

This scaffold serves as a "privileged structure" in medicinal chemistry—a versatile intermediate critical for synthesizing opioid analgesics (Tramadol analogs) , Sigma-1 receptor ligands , and dissociative anesthetics .

Part 1: Structural Architecture & Pharmacophore Analysis

The core structure, 2-(pyrrolidin-1-ylmethyl)cyclohexanone , represents a classic Mannich base .[1] Its value in drug development stems from its dual functionality: a reactive ketone handle and a basic pyrrolidine nitrogen, separated by a defined ethylene/methylene spacer.

Chemical Identity

-

IUPAC Name: 2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one[1][2][3]

-

Molecular Weight: 181.28 g/mol [1]

-

Key Structural Features:

-

Cyclohexanone Ring: Provides a lipophilic core and a rigid stereochemical template.[1]

-

Pyrrolidine Ring: A cyclic secondary amine that enhances metabolic stability compared to diethylamine analogs (as seen in Tramadol).[1] It acts as a hydrogen bond acceptor and cationizable center at physiological pH.

- -Amino Ketone Motif: The "Mannich" linkage is chemically versatile, allowing for diastereoselective reduction (to amino-alcohols) or Grignard addition.[1]

-

Pharmacological Significance

This scaffold is the primary biosynthetic precursor for two major classes of therapeutics:

-

Analgesics (Tramadol Analogs): Grignard addition of aryl groups to the ketone yields 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol derivatives.[1] Replacing the dimethylamine of Tramadol with pyrrolidine alters

-opioid receptor affinity and metabolic profile.[1] -

Sigma-1 (

) Receptor Ligands: Reductive amination or modification of this ketone yields high-affinity

Part 2: Synthetic Methodologies

The synthesis of this core relies on the Mannich Reaction , a three-component condensation that is chemically robust but requires precise pH control to avoid polymerization.

The Mannich Reaction Protocol

Reaction: Cyclohexanone + Formaldehyde + Pyrrolidine

Mechanism of Action

The reaction proceeds via the formation of a reactive iminium ion intermediate from pyrrolidine and formaldehyde. The cyclohexanone (acting as the nucleophile via its enol form) attacks this electrophilic iminium species.

Figure 1: Mechanism of the Mannich Reaction generating the pyrrolidine-cyclohexanone scaffold.[1]

Stereochemical Control

The Mannich base possesses one chiral center at the C2 position of the cyclohexanone ring.

-

Standard Conditions: Yield a racemic mixture (50:50 R/S).

-

Asymmetric Synthesis: The use of chiral organocatalysts (e.g., L-Proline derivatives) can induce enantioselectivity.[4] However, for drug development, the racemate is often resolved after the subsequent Grignard step, as the addition of the aryl group creates a second chiral center, leading to cis/trans diastereomers .

Part 3: Pharmacological Applications & SAR

Pathway to Analgesics (Tramadol Analogs)

The pyrrolidine moiety is a bioisostere for the dimethylamine group in Tramadol.

-

Transformation: The ketone undergoes a Grignard reaction with m-methoxyphenylmagnesium bromide.[1]

-

SAR Insight: The pyrrolidine ring increases lipophilicity (LogP ~1.8) compared to dimethylamine, potentially enhancing blood-brain barrier (BBB) penetration.[1]

-

Activity: These analogs exhibit dual mechanisms:

-opioid agonism and monoamine reuptake inhibition.[1][5]

Pathway to Sigma Receptor Ligands

-

Target: Sigma-1 (

) receptors, located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1] -

Transformation: The ketone is reduced to an amine (via reductive amination) or modified to a benzeneacetamide.

-

Key Compound: 1S,2R-cis-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-(3,4-dichlorophenyl)acetamide is a potent

ligand ( -

Mechanism: Modulation of intracellular Calcium (

) signaling.[7]

Figure 2: Divergent synthesis pathways from the core scaffold to bioactive therapeutics.[1]

Part 4: Experimental Protocols

Synthesis of 2-(pyrrolidin-1-ylmethyl)cyclohexanone Hydrochloride

Objective: Synthesize the Mannich base as a stable hydrochloride salt.

Reagents:

-

Cyclohexanone (0.1 mol, 9.8 g)

-

Pyrrolidine (0.1 mol, 7.1 g)

-

Paraformaldehyde (0.1 mol equivalent, 3.0 g)

-

Concentrated HCl (0.5 mL - catalytic)

-

Ethanol (Absolute, 50 mL)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve pyrrolidine (7.1 g) in 20 mL of ethanol.

-

Acidification: Cool the solution in an ice bath. Add concentrated HCl dropwise until the solution is acidic (pH ~4-5). Note: This generates the pyrrolidine hydrochloride in situ, which is crucial for the reaction.

-

Addition: Add paraformaldehyde (3.0 g) and cyclohexanone (9.8 g) to the mixture. Add the remaining 30 mL of ethanol.

-

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4–6 hours. The solution should become homogeneous and turn amber/yellow.

-

Precipitation: Remove the solvent under reduced pressure (rotary evaporator) to roughly 20% of the original volume. Add acetone (50 mL) and cool to 0°C overnight to induce crystallization of the hydrochloride salt.

-

Purification: Filter the white crystalline precipitate. Recrystallize from ethanol/acetone (1:1) to yield pure 2-(pyrrolidin-1-ylmethyl)cyclohexanone HCl.[1]

Yield: Typical yields range from 60–75%.[1] Melting Point: 145–147°C (as HCl salt).

Part 5: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Data

H NMR (500 MHz, D₂O):-

3.40–3.60 (m, 4H): Pyrrolidine ring protons adjacent to Nitrogen (

-

3.15 (dd, 1H): Methylene bridge proton (

-

2.90 (dd, 1H): Methylene bridge proton (

- 2.65 (m, 1H): Methine proton at C2 of cyclohexanone (chiral center).

- 1.50–2.40 (m, 12H): Remaining methylene protons of the cyclohexanone and pyrrolidine rings.

Mass Spectrometry (MS)

-

ESI-MS (Positive Mode):

Infrared Spectroscopy (IR)

-

C=O Stretch: Strong band at ~1705–1710 cm⁻¹ (characteristic of cyclic ketones).

-

C-N Stretch: Medium band at ~1150–1200 cm⁻¹.[1]

References

-

Vibrant Pharma. (2024).[1] 2-(Pyrrolidin-1-ylmethyl)cyclohexanone Product Specification. Retrieved from

-

PubChem. (2025).[1][3] Compound Summary: 2-(pyrrolidin-1-ylmethyl)cyclohexanone (CID 375936).[1][3] National Library of Medicine. Retrieved from

-

de Costa, B. R., et al. (1990). "Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands." Journal of Medicinal Chemistry, 33(11), 3100-3110. Retrieved from

-

BenchChem. (2025).[1] Synthesis Pathways and Chemical Intermediates of Procyclidine and Related Mannich Bases. Retrieved from

-

Crooks, P. A., & Szyndler, R. (1980). "Synthesis and analgesic properties of some conformationally restricted analogues of profadol." Journal of Medicinal Chemistry, 23(6), 679-682.[8] Retrieved from

-

RSC Publishing. (2025).[1] "Structure-activity relationship (SAR) study of pyrrolidine amide derivatives as NAAA inhibitors." Royal Society of Chemistry. Retrieved from

-

Sánchez-Sancho, F., et al. (2023).[9] "Stereoselective Synthesis of Densely Substituted Pyrrolidines via [3+2] Cycloaddition." Organic Letters. Retrieved from

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - 2-(pyrrolidin-1-ylmethyl)cyclohexanone (C11H19NO) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands. Identification of a new class of highly potent and selective sigma receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and analgesic properties of some conformationally restricted analogues of profadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmse000405 Cyclohexanone at BMRB [bmrb.io]

chemical stability of alpha-pyrrolidinyl ketones in solution

Chemical Stability of -Pyrrolidinyl Ketones in Solution

Technical Guide for Forensic & Pharmaceutical Analysis

Executive Summary & Core Directive

The Stability Paradox:

Critical Insight: The primary vectors of instability for

Mechanistic Analysis of Instability

Unlike secondary amine cathinones, which degrade via oxidative dimerization to pyrazines,

Pathway A: Stereochemical Inversion (Epimerization)

The

-

Mechanism: Base-catalyzed removal of the

-proton -

Consequence: Loss of enantiopurity. Since biological activity is often stereoselective (typically the S-enantiomer is more potent), epimerization compromises pharmacological potency and forensic chiral analysis.

Pathway B: Oxidative Degradation (Lactam Formation)

The pyrrolidine ring itself is susceptible to oxidation. In the presence of atmospheric oxygen and light, the carbon adjacent to the nitrogen (C-2' of the ring) oxidizes to form a lactam (cyclic amide).

-

Product: 2'-Oxo-

-PVP (or equivalent). -

Catalysts: UV light, transition metal ions (found in unrefined solvents), and alkaline pH.

Pathway C: Solvent-Specific Degradation (The Methanol Effect)

Critical Finding: Methanol (MeOH) is contraindicated for long-term storage of

-

Observation: Significant degradation of MDPV and

-PVP occurs in MeOH at room temperature (up to 40% loss in 30 days), whereas Acetonitrile (ACN) solutions remain stable. -

Hypothesis: Methanol, being a protic nucleophile, may facilitate nucleophilic attack on the ketone or stabilize the transition states required for oxidative cleavage/rearrangement, unlike the aprotic ACN.

Visualizing Degradation Pathways

The following diagram maps the degradation cascade of a generic

Caption: Degradation pathways of α-pyrrolidinyl ketones showing epimerization (yellow), oxidation (red), and reduction (green).

Solvent & Matrix Stability Data

The following data summarizes stability across common laboratory solvents and biological matrices.

| Matrix/Solvent | Temperature | Stability Duration | Risk Factor | Recommendation |

| Methanol (MeOH) | 20°C (RT) | < 7 days | High | Avoid for standards. Use ACN.[2][3][4][5] |

| Methanol (MeOH) | -20°C | ~30 days | Moderate | Acceptable for short-term only. |

| Acetonitrile (ACN) | 20°C (RT) | > 30 days | Low | Preferred solvent for stock solutions. |

| Acetonitrile (ACN) | -20°C | > 6 months | Very Low | Ideal storage condition. |

| Whole Blood (EDTA) | 20°C (RT) | < 24 hours | Critical | Process immediately or freeze. |

| Urine (pH 8) | 20°C (RT) | < 12 hours | Critical | Acidify to pH 4-5 immediately. |

| Urine (pH 4) | -20°C | > 6 months | Low | Acidification stabilizes effectively.[6] |

Experimental Protocols

Protocol A: Preparation of Stable Stock Standards

-

Objective: Create a reference standard stable for >6 months.

-

Solvent: LC-MS Grade Acetonitrile (ACN).[3] Do not use Methanol.

-

Container: Amber glass silanized vials (to prevent surface adsorption and UV degradation).

-

Procedure:

-

Weigh 1.0 mg of

-pyrrolidinyl ketone HCl salt. -

Dissolve in 1.0 mL of ACN.

-

Purge headspace with Nitrogen or Argon gas to displace oxygen.

-

Seal with a PTFE-lined cap.

-

Store at -20°C or -80°C.

-

Protocol B: Biological Sample Preservation (Clinical/Forensic)

-

Objective: Prevent enzymatic reduction and chemical hydrolysis in blood/urine.

-

Reagents: 50% Acetic Acid or 1M HCl; Sodium Fluoride (NaF).

-

Procedure:

-

Collection: Collect blood in Gray-top tubes (NaF/Potassium Oxalate). NaF inhibits enzymatic reduction to the dihydro-metabolite.

-

Acidification (Urine): Immediately adjust urine pH to 4.0–5.0 using 50% Acetic Acid.

-

Why? Acidic pH protonates the amine, preventing the formation of the enol intermediate required for epimerization and degradation.

-

-

Storage: Freeze at -20°C immediately. Do not store at 4°C for >48 hours.

-

Protocol C: Forced Degradation Study (Stress Testing)

To validate an analytical method, perform the following stress tests:

Analytical Considerations (LC-MS/MS)

When analyzing these compounds, analysts must monitor for specific degradation products that can mimic the parent drug or co-elute.

-

Isomer Separation: Use a chiral column (e.g., polysaccharide-based) if enantiomeric ratio is critical. Standard C18 columns will not separate epimers formed during storage.

-

Thermal Degradation in GC-MS:

-pyrrolidinyl ketones can thermally degrade in the GC injection port (oxidative cleavage).-

Mitigation: Use a lower injector temperature (200-220°C) or switch to LC-MS/MS (Electrospray Ionization) to avoid thermal artifacts.

-

-

MRM Transitions:

-

Monitor Parent (e.g.,

-PVP: -

Monitor Lactam (+14 Da shift, e.g.,

). -

Monitor Dihydro (+2 Da shift, e.g.,

).

-

References

-

Li, L., et al. (2017). "Stability of Synthetic Cathinones in Blood." Journal of Analytical Toxicology. Link

-

Glicksberg, L., et al. (2017). "Stability of Synthetic Cathinones in Urine." Journal of Analytical Toxicology. Link

-

Adamowicz, P., & Malczyk, A. (2019). "Stability of synthetic cathinones in blood and urine."[2][4][5][9][10] Forensic Science International.[1][11] Link

-

Tsujikawa, K., et al. (2012). "Degradation pathways of 4-methylmethcathinone in alkaline solution." Forensic Science International.[1][11] Link

-

World Health Organization (WHO). (2016). "Alpha-pyrrolidinovalerophenone (α-PVP) Critical Review Report." Expert Committee on Drug Dependence. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]

- 5. aru.figshare.com [aru.figshare.com]

- 6. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability of Synthetic Cathinones in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.bournemouth.ac.uk [eprints.bournemouth.ac.uk]

- 9. ojp.gov [ojp.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

A Technical Guide to the Structural and Reactive Divergence of 1-(Cyclohex-1-en-1-yl)pyrrolidine and 2-(Pyrrolidin-1-yl)cyclohexanone

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of molecular reactivity is paramount. This guide provides an in-depth analysis of two structurally related yet functionally distinct cyclohexanone derivatives: the enamine, 1-(cyclohex-1-en-1-yl)pyrrolidine, and the α-amino ketone, 2-(pyrrolidin-1-yl)cyclohexanone. While both originate from the same carbonyl precursor, their electronic configurations, spectroscopic signatures, and synthetic utility diverge significantly. We will explore the foundational principles of their formation, delve into their disparate reactivity profiles, and provide validated experimental protocols for their synthesis and interconversion. This document serves as a critical resource for researchers aiming to leverage the unique chemical properties of these powerful synthetic intermediates.

Introduction: The Dichotomy of an Amine and a Ketone

The reaction between a ketone and a secondary amine, such as cyclohexanone and pyrrolidine, is a cornerstone of organic chemistry, famously leading to the formation of an enamine through a process known as the Stork enamine synthesis.[1][2] This enamine, 1-(cyclohex-1-en-1-yl)pyrrolidine, is a potent carbon nucleophile, prized for its ability to form carbon-carbon bonds under mild conditions.[3][4] In contrast, 2-(pyrrolidin-1-yl)cyclohexanone represents an α-amino ketone, a bifunctional molecule whose reactivity is governed by the interplay between the carbonyl group and the adjacent nitrogen atom.[5][6] Understanding the fundamental differences between these two molecules is crucial for their strategic deployment in complex synthetic pathways.

Molecular Structure and Electronic Properties: A Tale of Two Nucleophiles

The profound difference in reactivity between the enamine and the α-amino ketone stems directly from their distinct electronic structures.

-

1-(Cyclohex-1-en-1-yl)pyrrolidine (The Enamine): An enamine is the nitrogen analog of an enol.[3] The defining feature is the delocalization of the nitrogen's lone pair of electrons into the adjacent carbon-carbon double bond.[4] This resonance creates a high electron density on the α-carbon (the carbon atom that was formerly the carbonyl carbon's neighbor), rendering it a soft and effective nucleophile.[7] This nucleophilicity is the basis for the enamine's utility in alkylation and acylation reactions.[8]

-

2-(Pyrrolidin-1-yl)cyclohexanone (The α-Amino Ketone): In this molecule, the pyrrolidine ring is attached to the α-carbon of the cyclohexanone ring. The primary reactive sites are the electrophilic carbonyl carbon and the basic nitrogen atom.[5] The presence of the amino group can influence the reactivity of the ketone, but the fundamental nucleophilic character seen in the enamine's α-carbon is absent. Its chemistry is that of a ketone with a neighboring amine, allowing for transformations like reductive amination or participation in Pictet-Spengler type reactions.[5]

Synthesis and Interconversion: Controlling the Outcome

The selective synthesis of either the enamine or the α-amino ketone is a matter of controlling the reaction conditions. The enamine is the direct, reversible condensation product, while the α-amino ketone can be synthesized through various other routes.

Experimental Protocol 1: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine

This protocol is based on the classic Stork enamine synthesis, which involves the acid-catalyzed condensation of cyclohexanone and pyrrolidine with azeotropic removal of water.[9][10]

Step-by-Step Methodology:

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark trap and a reflux condenser.

-

Reagent Charging: To the flask, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq), and a solvent that forms an azeotrope with water, such as toluene or benzene.

-

Reaction: The mixture is heated to reflux. Water, formed during the condensation, is collected in the Dean-Stark trap, driving the equilibrium towards the enamine product. The reaction is monitored by observing the amount of water collected.[8]

-

Workup and Purification: Once the theoretical amount of water is collected, the reaction mixture is cooled. The solvent is removed under reduced pressure. The resulting crude enamine is then purified by vacuum distillation to yield 1-(cyclohex-1-en-1-yl)pyrrolidine as a colorless to pale yellow oil.

Experimental Protocol 2: Hydrolysis of Enamine to Regenerate Cyclohexanone

Enamines are sensitive to aqueous acid and can be readily hydrolyzed back to their parent carbonyl compound and secondary amine.[3][11]

Step-by-Step Methodology:

-

Reaction Setup: The purified enamine is dissolved in a suitable organic solvent like tetrahydrofuran (THF).

-

Hydrolysis: An aqueous acid solution (e.g., 1M HCl) is added to the enamine solution. The mixture is stirred at room temperature.

-

Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) for the disappearance of the enamine spot and the appearance of the cyclohexanone spot.

-

Workup and Purification: The reaction mixture is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield cyclohexanone.

Synthesis of 2-(Pyrrolidin-1-yl)cyclohexanone

The direct synthesis of α-amino ketones can be achieved through several methods, including the direct α-amination of ketones.[5][12] One common method involves the α-bromination of cyclohexanone followed by nucleophilic substitution with pyrrolidine.[13]

Step-by-Step Methodology:

-

α-Bromination: Cyclohexanone is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or acid catalyst to form 2-bromocyclohexanone.

-

Nucleophilic Substitution: The resulting 2-bromocyclohexanone is then reacted with an excess of pyrrolidine. The pyrrolidine acts as both the nucleophile and the base to neutralize the HBr byproduct.

-

Workup and Purification: The reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-(pyrrolidin-1-yl)cyclohexanone.

Mechanistic Pathways and Visualized Workflows

The formation of the enamine is a well-established, multi-step, acid-catalyzed process.[14][15]

Mechanism of Enamine Formation

The reaction proceeds through the following key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[14]

-

Nucleophilic Attack: The nitrogen of the secondary amine (pyrrolidine) attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.[9][16]

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen.

-

Dehydration: The hydroxyl group is protonated to form a good leaving group (water), which is eliminated to form an iminium ion.[17]

-

Deprotonation: A base (another molecule of the amine or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the neutral enamine and regeneration of the catalyst.[14][16]

Caption: Mechanism of acid-catalyzed enamine formation.

Synthetic Workflow Comparison

The following diagram illustrates the divergent synthetic pathways starting from cyclohexanone.

Caption: Divergent synthetic pathways from cyclohexanone.

Spectroscopic Differentiation

Distinguishing between the enamine and the α-amino ketone is straightforward using standard spectroscopic techniques.

| Property | 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine) | 2-(Pyrrolidin-1-yl)cyclohexanone (α-Amino Ketone) |

| IR Spectroscopy | Strong C=C stretch (~1650-1600 cm⁻¹). Absence of C=O stretch. | Strong C=O stretch (~1715 cm⁻¹). |

| ¹H NMR | Vinylic proton signal (~4.5-5.5 ppm). | Absence of vinylic proton signal. Signal for proton at α-carbon adjacent to N and C=O. |

| ¹³C NMR | Two sp² hybridized carbon signals in the vinylic region (~100-150 ppm). | Carbonyl carbon signal (~200-210 ppm). |

| Mass Spec (EI) | Molecular Ion Peak at m/z = 151.[18] | Molecular Ion Peak at m/z = 167. |

Reactivity and Synthetic Utility

The synthetic applications of these two isomers are distinct and complementary.

-

Enamine (Nucleophile): The primary utility of the enamine is as a carbon nucleophile in Stork enamine alkylation and acylation reactions.[8][11] It reacts with a wide range of electrophiles, such as alkyl halides and α,β-unsaturated carbonyl compounds (Michael addition), at the α-carbon.[7][10] Subsequent hydrolysis of the resulting iminium salt intermediate provides the corresponding α-substituted ketone.[3][11] This two-step sequence is a powerful method for C-C bond formation under relatively mild, non-basic conditions, avoiding issues like polyalkylation that can plague direct enolate alkylations.[4][19]

-

α-Amino Ketone (Bifunctional Intermediate): The α-amino ketone moiety is a valuable scaffold in medicinal chemistry.[5] Its bifunctional nature allows it to be a precursor for a variety of heterocyclic structures.[5] For example, it can undergo intramolecular cyclization reactions or be used in multicomponent reactions to build complex molecular architectures. The ketone can be reduced or undergo addition reactions, while the amine can be acylated or used in further annulation strategies.[20]

Conclusion

While 1-(cyclohex-1-en-1-yl)pyrrolidine and 2-(pyrrolidin-1-yl)cyclohexanone are isomers and can be conceptually derived from the same starting materials, they exist in different electronic worlds. The enamine is a powerful, carbon-centered nucleophile, serving as a synthetic equivalent of a ketone enolate. In stark contrast, the α-amino ketone is a bifunctional compound whose reactivity is defined by the discrete properties of its ketone and amine functional groups. A thorough understanding of their synthesis, structure, and reactivity, as detailed in this guide, empowers the modern chemist to strategically select the appropriate intermediate to achieve complex synthetic goals in drug discovery and materials science.

References

-

Michigan State University Department of Chemistry. (n.d.). Enamine Formation. Retrieved from [Link]

-

Making Molecules. (2024, September 2). Enamines. Retrieved from [Link]

-

Andrei, D., et al. (2007). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry, 72(5), 1665-1674. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, July 12). Formation of enamine for unsymmetrical cyclohexanone derivatives. Retrieved from [Link]

-

Ashenhurst, J. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Retrieved from [Link]

-

Pearson. (2023, October 10). Describe how the following compounds could be prepared from cyclohexanone using an enamine intermediate. Retrieved from [Link]

-

Khan Academy. (2017, February 28). Mechanism of Enamine Formation Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Andrei, D., et al. (2007, March 2). Preparation and reactivity of versatile alpha-amino ketones. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Enamine. Retrieved from [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Stork enamine reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

-

JoVE. (2023, April 30). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Retrieved from [Link]

-

Scribd. (2009, June 2). Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-Enamine. Retrieved from [Link]

-

Mukherjee, S., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances, 13, 13735-13761. Retrieved from [Link]

-

Scribd. (n.d.). Stork Enamine Reaction. Retrieved from [Link]

-

Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry Notes. (2022, February 3). Stork enamine reaction: Promising Mechanism with application. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Similarity and Dissimilarity in Reactivity between Enamine and Tautomerizable Imine [Figure]. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine, 1-(1-cyclohexen-1-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine, 1-(1-cyclohexen-1-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Pyrrolidino-1-cyclohexene. Retrieved from [Link]

-

Jie, X., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Nature Communications, 9(1), 4969. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). N-(Cyclohex-1-en-1-yl)pyrrolidine. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine, 1-(1-cyclohexen-1-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Dueñas Deyá, A., et al. (2025, December 28). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Frontiers. (n.d.). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. RSC Publishing. Retrieved from [Link]

-

Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-pyrrolidin-1-ylcyclohexan-1-one oxime. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Enamines — Making Molecules [makingmolecules.com]

- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Enamine - Wikipedia [en.wikipedia.org]

- 9. Enamine Formation [www2.chemistry.msu.edu]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. Describe how the following compounds could be prepared from cyclo... | Study Prep in Pearson+ [pearson.com]

- 12. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 13. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Propose a mechanism for the acid-catalyzed reaction of cyclohexan... | Study Prep in Pearson+ [pearson.com]

- 16. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]

- 17. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 18. Pyrrolidine, 1-(1-cyclohexen-1-yl)- [webbook.nist.gov]

- 19. organicchemistrytutor.com [organicchemistrytutor.com]

- 20. Preparation and reactivity of versatile alpha-amino ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Targets of 2-(Pyrrolidin-1-yl)cyclohexanone: A Technical Review

This is an in-depth technical guide on the biological targets and pharmacological profile of 2-(Pyrrolidin-1-yl)cyclohexanone .

Executive Summary & Chemical Identity

2-(Pyrrolidin-1-yl)cyclohexanone (CAS: 22003-63-0) is an

In the context of medicinal chemistry, this molecule serves two distinct roles:

-

Pharmacophore: It acts as a core structural motif for Sigma-1 receptor (

R) ligands and specific Kappa Opioid Receptor (KOR) agonists (e.g., U-50488 precursors). -

Precursor/Analogue: It is the des-aryl analogue of the dissociative anesthetic class known as 2-oxo-arylcyclohexylamines (e.g., 2-Oxo-PCPy, O-PCE).

Critical Distinction: Unlike its 2-phenyl analogues (which are potent NMDA receptor antagonists), the unsubstituted 2-(pyrrolidin-1-yl)cyclohexanone lacks the aromatic moiety required for high-affinity binding to the phencyclidine (PCP) site of the NMDA receptor. Consequently, its biological activity profile shifts primarily toward Sigma-1 modulation and muscarinic antagonism .

Chemical Structure Data

| Property | Detail |

| IUPAC Name | 2-(Pyrrolidin-1-yl)cyclohexan-1-one |

| Common Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 167.25 g/mol |

| Key Functional Groups | Cyclic ketone, Tertiary amine (Pyrrolidine) |

| Lipophilicity (LogP) | ~1.5 (Predicted) |

Primary Biological Targets

The pharmacological profile of 2-(pyrrolidin-1-yl)cyclohexanone is dictated by its lipophilic amine structure, which mimics the cationic pharmacophore of many CNS-active agents.

Sigma-1 Receptor ( R)

The most significant biological target for 2-(pyrrolidin-1-yl)cyclohexanone is the Sigma-1 receptor , an endoplasmic reticulum (ER) chaperone protein.

-

Mechanism of Action: The molecule possesses a basic nitrogen atom (protonated at physiological pH) flanked by hydrophobic regions (cyclohexane and pyrrolidine rings). This satisfies the primary pharmacophore requirement for

R binding: a positive ionizable center flanked by two hydrophobic regions. -

Functional Outcome: Binding to

R typically triggers the translocation of the receptor from the ER-mitochondrion-associated membrane (MAM) to the plasma membrane. This modulates ion channels (e.g., Kv1.2) and neurotransmitter signaling. -

Therapeutic Relevance: Ligands with this scaffold are investigated for neuroprotective, antidepressant, and cognitive-enhancing properties.

Muscarinic Acetylcholine Receptors (mAChR)

As a tertiary amine with a cyclic ketone, the molecule shares structural homology with anticholinergic agents.

-

Binding Affinity: Low-to-moderate affinity antagonist.

-

Physiological Effect: Potential for antispasmodic activity or mild cognitive modulation (anticholinergic side effects).

NMDA Receptor (Low Affinity)

Crucial Negative Result:

The presence of an aryl group (e.g., phenyl) at the 2-position is critical for

-

2-Phenyl analogue (2-Oxo-PCPy): High affinity (

< 100 nM) -

2-Desphenyl (Current Topic): Negligible affinity (

> 10

Mechanism of Action: Sigma-1 Signaling Pathway

The following diagram illustrates the putative signaling cascade activated by 2-(pyrrolidin-1-yl)cyclohexanone binding to the Sigma-1 receptor.

Figure 1: Putative Sigma-1 receptor activation pathway. Ligand binding promotes dissociation from BiP and translocation to modulate ion channels.

Comparative Structure-Activity Relationship (SAR)

To understand the biological specificity, one must compare 2-(pyrrolidin-1-yl)cyclohexanone with its bioactive analogues.